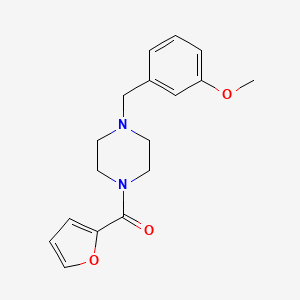
1-(2-furoyl)-4-(3-methoxybenzyl)piperazine
説明
1-(2-furoyl)-4-(3-methoxybenzyl)piperazine, also known as FMP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FMP is a piperazine derivative that has been synthesized by several methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
The mechanism of action of 1-(2-furoyl)-4-(3-methoxybenzyl)piperazine is not fully understood, but it is believed to act by inhibiting specific signaling pathways involved in cell proliferation, inflammation, and neurodegeneration. 1-(2-furoyl)-4-(3-methoxybenzyl)piperazine has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and acetylcholinesterase (AChE), which are involved in these pathways.
Biochemical and Physiological Effects:
1-(2-furoyl)-4-(3-methoxybenzyl)piperazine has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the reduction of pro-inflammatory cytokines, and the inhibition of amyloid-beta aggregation. 1-(2-furoyl)-4-(3-methoxybenzyl)piperazine has also been shown to have antioxidant activity, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
1-(2-furoyl)-4-(3-methoxybenzyl)piperazine has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 1-(2-furoyl)-4-(3-methoxybenzyl)piperazine has some limitations, including its potential toxicity and limited bioavailability, which may affect its efficacy in vivo.
将来の方向性
There are several potential future directions for the study of 1-(2-furoyl)-4-(3-methoxybenzyl)piperazine, including the development of more potent derivatives, the investigation of its potential use in combination therapy, and the study of its effects on other signaling pathways involved in disease progression. In addition, the development of new drug delivery systems may improve the bioavailability and efficacy of 1-(2-furoyl)-4-(3-methoxybenzyl)piperazine in vivo.
In conclusion, 1-(2-furoyl)-4-(3-methoxybenzyl)piperazine is a synthetic compound that has shown potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases. 1-(2-furoyl)-4-(3-methoxybenzyl)piperazine has been synthesized by several methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions. Further studies are needed to fully understand the potential of 1-(2-furoyl)-4-(3-methoxybenzyl)piperazine as a therapeutic agent.
合成法
1-(2-furoyl)-4-(3-methoxybenzyl)piperazine can be synthesized by several methods, including the reaction of 2-furoyl chloride with 3-methoxybenzylpiperazine in the presence of a base, or by the reaction of 2-furoic acid with 3-methoxybenzylpiperazine in the presence of a coupling agent. The yield of 1-(2-furoyl)-4-(3-methoxybenzyl)piperazine can be improved by optimizing the reaction conditions, including the reaction time, temperature, and the amount of reagents used.
科学的研究の応用
1-(2-furoyl)-4-(3-methoxybenzyl)piperazine has been studied for its potential therapeutic applications, including its activity against cancer, inflammation, and neurodegenerative diseases. 1-(2-furoyl)-4-(3-methoxybenzyl)piperazine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-(2-furoyl)-4-(3-methoxybenzyl)piperazine has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, 1-(2-furoyl)-4-(3-methoxybenzyl)piperazine has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, by inhibiting the aggregation of amyloid-beta peptides.
特性
IUPAC Name |
furan-2-yl-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-21-15-5-2-4-14(12-15)13-18-7-9-19(10-8-18)17(20)16-6-3-11-22-16/h2-6,11-12H,7-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXSHPXIVMFPOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701182294 | |
| Record name | 2-Furanyl[4-[(3-methoxyphenyl)methyl]-1-piperazinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701182294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
355814-57-2 | |
| Record name | 2-Furanyl[4-[(3-methoxyphenyl)methyl]-1-piperazinyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355814-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furanyl[4-[(3-methoxyphenyl)methyl]-1-piperazinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701182294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



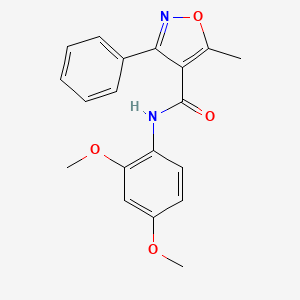
![3-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5773654.png)
![5-{[(3-methoxyphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5773659.png)
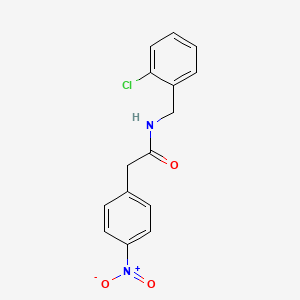
![2-fluoro-N-[4-(N-1-naphthoylethanehydrazonoyl)phenyl]benzamide](/img/structure/B5773679.png)
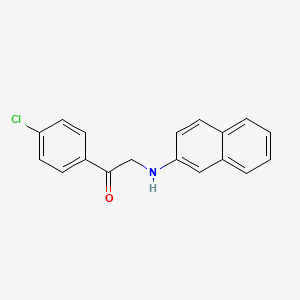
![2-(2-furyl)-3-methyl-3H-naphtho[1,2-d]imidazole](/img/structure/B5773687.png)


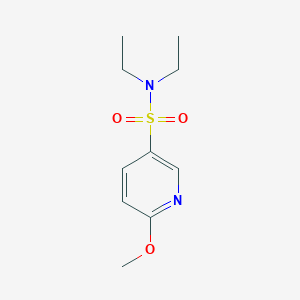
![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-fluorophenyl)benzamide](/img/structure/B5773705.png)
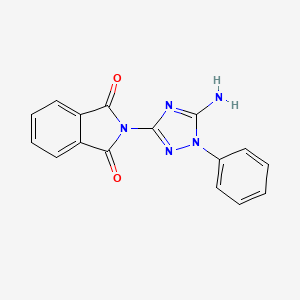
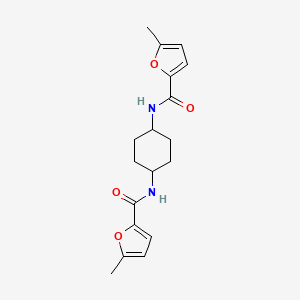
![1-{2-[(4-chloro-1-naphthyl)oxy]ethyl}pyrrolidine](/img/structure/B5773725.png)